molecular formula C23H21NO4 B308983 Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate

Cat. No. B308983
M. Wt: 375.4 g/mol
InChI Key: HRULMRQMKSRQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate, also known as MDPAHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate involves the inhibition of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis. Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA precursors.
Biochemical and Physiological Effects:
Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of cellular signaling pathways. Studies have also shown that Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate can induce changes in the expression of various genes that are involved in cellular processes.

Advantages and Limitations for Lab Experiments

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and catalysis, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to better understand the mechanism of action of Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate and its potential side effects.

Synthesis Methods

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-hydroxybenzoic acid with 3,3-diphenylpropanoic acid, followed by the addition of methyl chloroformate and ammonia. The final product is obtained through the purification of the reaction mixture.

Scientific Research Applications

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate is in cancer therapy. Studies have shown that Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival.

properties

Product Name

Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 5-(3,3-diphenylpropanoylamino)-2-hydroxybenzoate

InChI

InChI=1S/C23H21NO4/c1-28-23(27)20-14-18(12-13-21(20)25)24-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19,25H,15H2,1H3,(H,24,26)

InChI Key

HRULMRQMKSRQOG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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